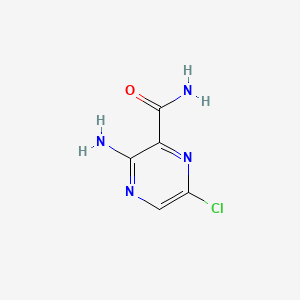

3-Amino-6-chloropyrazine-2-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-6-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLKALFVUYUKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676904 | |

| Record name | 3-Amino-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-56-0 | |

| Record name | 3-Amino-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carboxamide: Chemical Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-amino-6-chloropyrazine-2-carboxamide, a key intermediate in the development of novel therapeutic agents. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, synthesis protocols, and its role in medicinal chemistry, particularly in the discovery of new antimycobacterial drugs.

Chemical Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₅H₅ClN₄O. It possesses a pyrazine ring core, substituted with an amino group at position 3, a chlorine atom at position 6, and a carboxamide group at position 2.

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1125-56-0 | [1] |

| Molecular Formula | C₅H₅ClN₄O | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Purity | 95% | [1] |

| Appearance | Information not available | |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [1] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through the partial hydrolysis of its nitrile precursor, 3-chloropyrazine-2-carbonitrile. This reaction is performed under controlled pH and temperature conditions to achieve a high yield.

The synthesis pathway is illustrated in the diagram below.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 3-chloropyrazine-2-carbonitrile

This protocol is adapted from a published procedure and outlines the steps for the partial hydrolysis of 3-chloropyrazine-2-carbonitrile.[2]

Materials:

-

3-chloropyrazine-2-carbonitrile

-

Concentrated (30%) hydrogen peroxide

-

8% (w/v) sodium hydroxide solution

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Prepare a mixture of 29 mL of concentrated (30%) hydrogen peroxide and 195 mL of water.

-

Alkalinize the mixture to a pH of 9 using an 8% (w/v) solution of sodium hydroxide.

-

Heat the solution to 50°C.

-

Add 104 mmol of 3-chloropyrazine-2-carbonitrile portion-wise over a period of 30 minutes.

-

Stir the reaction mixture for an additional 2.5 hours at 55°C.

-

Monitor the pH periodically and adjust it to 9 by adding a few drops of the 8% NaOH solution as needed.

-

After the reaction is complete, cool the mixture in a refrigerator to induce crystallization.

-

Collect the crude product and recrystallize it from ethanol.

Quantitative Data:

Table 2: Synthesis Reaction Data

| Parameter | Value | Reference |

| Starting Material | 3-chloropyrazine-2-carbonitrile | [2] |

| Product | This compound | [2] |

| Approximate Yield | 80% | [3] |

Application in Drug Development

This compound serves as a crucial building block in the synthesis of novel derivatives with potential therapeutic applications, particularly as antimycobacterial agents. The general workflow involves the chemical modification of this core structure, followed by biological screening to identify lead compounds.

The following diagram illustrates a typical workflow for the development of antimycobacterial agents starting from this compound.

Caption: Drug development workflow.

One common modification is the aminodehalogenation of the chlorine atom at the 6-position with various amines to produce a library of N-substituted derivatives. These derivatives are then screened for their in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains. Promising candidates with high potency and low cytotoxicity are then selected for further lead optimization and preclinical development.[2]

References

3-Amino-6-chloropyrazine-2-carboxamide: A Core Building Block in the Synthesis of Favipiravir

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir, an antiviral agent with a broad spectrum of activity against RNA viruses, has garnered significant attention, particularly for its potential applications in treating influenza and other viral infections. The synthesis of this pyrazinecarboxamide derivative relies on key building blocks, among which 3-Amino-6-chloropyrazine-2-carboxamide serves as a crucial starting material. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway to Favipiravir, and detailed experimental protocols for the key transformations involving this compound.

Chemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material, this compound, and the final product, Favipiravir, is presented below.

| Property | This compound | Favipiravir |

| Molecular Formula | C₅H₅ClN₄O | C₅H₄FN₃O₂ |

| Molecular Weight | 172.57 g/mol | 157.10 g/mol |

| CAS Number | 1125-56-0 | 259793-96-9 |

| Appearance | Solid | White to off-white powder |

| IUPAC Name | This compound | 6-fluoro-3-hydroxypyrazine-2-carboxamide |

Proposed Synthetic Pathway

The conversion of this compound to Favipiravir can be achieved through a two-step synthetic sequence. This pathway involves an initial diazotization of the amino group to a hydroxyl group, followed by a nucleophilic aromatic substitution to replace the chlorine atom with fluorine.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of Favipiravir from this compound.

Step 1: Synthesis of 3-Hydroxy-6-chloropyrazine-2-carboxamide (Diazotization and Hydrolysis)

This procedure is based on the general principles of the Sandmeyer-type reaction for the conversion of an aromatic amine to a hydroxyl group.[1]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Standard glassware for work-up and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a mixture of deionized water and concentrated sulfuric acid, cooled to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in deionized water dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

Carefully and slowly heat the reaction mixture to 80-100 °C. The evolution of nitrogen gas should be observed. Maintain this temperature until the gas evolution ceases.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 3-Hydroxy-6-chloropyrazine-2-carboxamide.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Yield: Yields for this type of reaction can vary, but a moderate to good yield is expected.

Characterization (Expected):

-

¹H NMR (DMSO-d₆): Signals corresponding to the pyrazine ring proton and the amide protons. The chemical shift of the pyrazine proton is expected to be in the aromatic region.

-

¹³C NMR (DMSO-d₆): Signals corresponding to the carbons of the pyrazine ring and the carboxamide group.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of 3-Hydroxy-6-chloropyrazine-2-carboxamide.

Step 2: Synthesis of Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide) (Fluorination)

This protocol is adapted from a general procedure for the nucleophilic aromatic substitution of a chloro-group with fluoride on a pyrazine ring.

Materials:

-

3-Hydroxy-6-chloropyrazine-2-carboxamide

-

Potassium Fluoride (KF, spray-dried)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Standard glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Hydroxy-6-chloropyrazine-2-carboxamide (1.0 equivalent) and spray-dried potassium fluoride (2.0-3.0 equivalents).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Heat the reaction mixture to 120-150 °C with vigorous stirring.

-

Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the crude product by vacuum filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure Favipiravir.

Quantitative Data:

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield |

| Diazotization & Hydrolysis | This compound | NaNO₂, H₂SO₄ | Water | 0-5 then 80-100 | 60-80% (Estimated) |

| Fluorination | 3-Hydroxy-6-chloropyrazine-2-carboxamide | KF | DMSO | 120-150 | 70-90% |

Logical Relationship of Key Transformations

The synthesis of Favipiravir from this compound involves a sequence of well-established organic reactions. The logical flow is centered on the transformation of functional groups on the pyrazine ring.

Conclusion

This compound is a valuable and versatile building block for the synthesis of the antiviral drug Favipiravir. The proposed two-step synthetic pathway, involving diazotization followed by fluorination, provides a viable route to the target molecule. The detailed experimental protocols and structured data presented in this guide are intended to support researchers and drug development professionals in their efforts to synthesize and further investigate Favipiravir and its analogs. Further optimization of reaction conditions and in-depth characterization of intermediates will be crucial for the efficient and scalable production of this important pharmaceutical agent.

References

The Multifaceted Research Potential of 3-Amino-6-chloropyrazine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-chloropyrazine-2-carboxamide has emerged as a highly versatile scaffold in medicinal chemistry, serving as a crucial intermediate for the synthesis of a diverse range of biologically active compounds. Its unique structural features, including the pyrazine core, an amino group, a chlorine atom, and a carboxamide moiety, provide multiple points for chemical modification, enabling the development of potent and selective agents for various therapeutic targets. This technical guide consolidates the current research applications of this compound, focusing on its utility in the development of novel anticancer and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are provided to facilitate further research and drug discovery efforts based on this promising chemical entity.

Core Chemical Properties

This compound is a heterocyclic compound with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₄O | |

| Molecular Weight | 172.57 g/mol | |

| CAS Number | 1125-56-0 | |

| Appearance | Solid (powder/crystal) | [1] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place |

Synthesis of Derivatives

The this compound core is readily functionalized to generate libraries of derivatives for screening. Key synthetic strategies include nucleophilic substitution at the chlorine position and modification of the amino and carboxamide groups.

General Synthesis Workflow

A common synthetic route involves the aminodehalogenation of the starting material with various amines to introduce diversity at the 6-position. This is often followed by further modifications.

Caption: General workflow for the synthesis of 3-aminopyrazine-2-carboxamide derivatives.

Experimental Protocol: Synthesis of 3-Benzylaminopyrazine-2-carboxamides

This protocol is adapted from methodologies described for the aminodehalogenation of 3-chloropyrazine-2-carboxamide.[2][3]

Materials:

-

3-chloropyrazine-2-carboxamide

-

Substituted benzylamine (2 equivalents)

-

Triethylamine (as a base)

-

Tetrahydrofuran (THF) (as a solvent)

-

Microwave reactor (for alternative method)

Procedure (Conventional Heating):

-

Dissolve 3-chloropyrazine-2-carboxamide in THF in a round-bottom flask.

-

Add triethylamine to the solution.

-

Add two equivalents of the desired substituted benzylamine.

-

Heat the reaction mixture under reflux for approximately 15 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final 3-benzylaminopyrazine-2-carboxamide derivative.[3]

Procedure (Microwave-Assisted):

-

Combine 3-aminopyrazine-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethyl sulfoxide (DMSO) in a microwave reaction tube. Allow to react until CO₂ evolution ceases.

-

Add the corresponding benzylamine to the activated acid intermediate.

-

Heat the mixture in a microwave reactor at 120 °C for 30 minutes.[4]

-

After cooling, purify the product as described in the conventional method.

Research Applications in Oncology

Derivatives of this compound have shown significant promise as inhibitors of key kinases involved in cancer progression, including Fibroblast Growth Factor Receptors (FGFR), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

FGFR Inhibition

Aberrant FGFR signaling is a driver in various cancers. Derivatives of the core compound have been developed as potent pan-FGFR inhibitors.[5]

Quantitative Data: Anticancer Activity (FGFR Inhibition)

| Compound ID | Target Cancer Cell Lines | IC₅₀ (µM) | Reference |

| 18i (an amino-pyrazine-carboxamide derivative) | NCI-H520 | 26.69 | [5] |

| SNU-16 | 1.88 | [5] | |

| KMS-11 | 3.02 | [5] | |

| SW-780 | 2.34 | [5] | |

| MDA-MB-453 | 12.58 | [5] |

Signaling Pathway: FGFR Inhibition

FGFR inhibitors block the receptor's kinase activity, thereby inhibiting downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[6][7][8]

Caption: Inhibition of the FGFR signaling cascade by a pyrazine derivative.

Dual c-Met/VEGFR-2 Inhibition

The c-Met and VEGFR-2 signaling pathways are also critical for tumor angiogenesis and metastasis. Dual inhibitors targeting both kinases have been developed from pyrazine scaffolds.[9]

Signaling Pathway: c-Met and VEGFR-2 Crosstalk

Both c-Met (activated by HGF) and VEGFR-2 (activated by VEGF) can activate downstream pathways like PI3K/AKT and MAPK. There is significant crosstalk between these pathways, and dual inhibition can lead to a more potent anti-angiogenic and antitumor effect.[9][10]

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Experimental Protocols for Oncology Research

3.3.1. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a target kinase, such as FGFR, c-Met, or VEGFR-2, using a luminescence-based assay like ADP-Glo™.[5][11][12][13][14]

Materials:

-

Recombinant human kinase (e.g., FGFR2, c-Met, VEGFR-2)

-

Kinase buffer

-

ATP

-

Specific kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer. Ensure the final DMSO concentration is constant and low (e.g., <1%).

-

In the wells of the microplate, add the kinase buffer, the recombinant kinase enzyme, and the test compound at various concentrations. Include "positive control" (no inhibitor) and "blank" (no enzyme) wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This step also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

3.3.2. MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6][9][15][16][17][18]

Materials:

-

Cancer cell line of interest (e.g., HepG2, NCI-H520)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-200 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3.3.3. Cytotoxicity Assay in HepG2 Cells

Due to the liver's central role in drug metabolism, assessing cytotoxicity in a human liver carcinoma cell line like HepG2 is a standard step in preclinical evaluation.[15][19][20]

Quantitative Data: Cytotoxicity in HepG2 Cells

| Compound ID | IC₅₀ (µM) | Reference |

| 8 (3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide) | ≥ 250 | [21] |

| 10 (a 3-aminopyrazine-2-carboxamide derivative) | 389 | [4] |

| 20 (a 3-aminopyrazine-2-carboxamide derivative) | 41.4 | [4] |

The protocol for assessing cytotoxicity in HepG2 cells is similar to the general MTT assay described above, with cell line-specific optimization of seeding density and incubation times.[19][20]

Research Applications in Antimicrobial Drug Discovery

The pyrazine-2-carboxamide structure is core to pyrazinamide, a first-line antituberculosis drug. Consequently, this compound is an excellent starting point for developing novel antitubercular and antimicrobial agents.

Antitubercular Activity

Derivatives have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains. A primary target for these compounds is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[21][22]

Quantitative Data: Antitubercular Activity

| Compound ID | Target Strain | MIC (µM) | Reference |

| 8 (3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide) | M. tuberculosis H37Rv | 6 | [21] |

| 17 (3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide) | M. tuberculosis H37Rv | 46 | [4] |

| 18 (3-(4-bromobenzamido)pyrazine-2-carboxamide) | M. tuberculosis H37Ra | 1.95 µg/mL | [13] |

Mechanism of Action: InhA Inhibition

InhA is essential for elongating fatty acids required for the mycobacterial cell wall. Direct inhibition of InhA disrupts this pathway, leading to bacterial death. Unlike the prodrug isoniazid, which requires activation by the catalase-peroxidase KatG, direct InhA inhibitors can be effective against isoniazid-resistant strains with KatG mutations.[11][19][22]

Caption: Mechanism of antitubercular action via direct inhibition of InhA.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.[7][8][21][23]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton for other bacteria)

-

Test compound (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform two-fold serial dilutions by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last dilution well. This creates a range of compound concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add 100 µL of the standardized inoculum to each well (the final volume in each well will be 200 µL, and the compound concentrations will be halved to their final test concentrations).

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; longer for M. tuberculosis).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

Conclusion

This compound is a privileged scaffold with significant, validated potential in drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent inhibitors for critical targets in oncology and infectious diseases. The data and protocols presented in this guide demonstrate its role in developing next-generation FGFR, c-Met/VEGFR-2, and InhA inhibitors. Further exploration of this chemical space is highly warranted and is expected to yield novel therapeutic candidates for pressing medical needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. oncotarget.com [oncotarget.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 15. researchgate.net [researchgate.net]

- 16. The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Buy 3-Amino-6-chloropyrazine-2-carboxylic acid | 2727-13-1 [smolecule.com]

- 18. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]

- 21. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Spectroscopic Analysis of 3-Amino-6-chloropyrazine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

A thorough search of scientific literature and chemical databases did not yield publicly available, detailed quantitative spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spec) for 3-Amino-6-chloropyrazine-2-carboxamide. Researchers working with this compound will need to acquire this data experimentally. The following sections detail the standard protocols for these analytical techniques.

Experimental Protocols

The following are detailed experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

The chosen solvent should not have signals that overlap with the analyte's signals of interest.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

The sample is placed in the spectrometer's magnet.

-

The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.[1]

-

For a standard ¹H NMR spectrum, a one-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum.

-

Acquisition parameters, such as the number of scans, spectral width, and relaxation delay, are optimized to obtain a spectrum with a good signal-to-noise ratio.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.

-

The fine powder mixture is then compressed in a pellet-forming die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[2]

-

The KBr pellet should be transparent to allow for the passage of the IR beam.

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample pellet is placed in the sample holder of an FTIR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[3]

-

Further dilute an aliquot of this solution to a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.[3]

-

The sample solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). The choice depends on the compound's volatility and thermal stability.

-

-

Ionization and Analysis:

-

The sample molecules are ionized using a suitable technique. Common methods include Electrospray Ionization (ESI) for LC-MS and Electron Impact (EI) for GC-MS.[4]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Physicochemical Landscape of 3-Amino-6-chloropyrazine-2-carboxamide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 3-Amino-6-chloropyrazine-2-carboxamide, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physicochemical properties, detailed experimental protocols for its analysis, and a discussion of its stability under various stress conditions.

Core Physicochemical Properties

Understanding the solubility and stability of this compound is fundamental to its development as a potential therapeutic agent. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established methodologies for determining these critical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following table summarizes the expected solubility of this compound in various solvents, based on the general behavior of similar heterocyclic amide compounds. These values are hypothetical and should be confirmed by experimental analysis.

| Solvent System | Expected Solubility Category | Analytical Method |

| Aqueous Buffer (pH 1.2) | Low to Moderate | HPLC-UV |

| Aqueous Buffer (pH 6.8) | Low | HPLC-UV |

| Aqueous Buffer (pH 7.4) | Low | HPLC-UV |

| Methanol | Soluble | Gravimetric |

| Ethanol | Moderately Soluble | Gravimetric |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Gravimetric |

| Acetonitrile | Slightly Soluble | HPLC-UV |

Stability Profile

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The table below outlines the expected stability of this compound under various stress conditions, consistent with ICH guidelines.

| Stress Condition | Expected Degradation | Potential Degradation Products |

| Acidic (0.1 N HCl, 60°C) | Significant | Hydrolysis of the amide bond |

| Basic (0.1 N NaOH, 60°C) | Significant | Hydrolysis of the amide and potential ring opening |

| Oxidative (3% H₂O₂, RT) | Moderate | N-oxidation, hydroxylation of the pyrazine ring |

| Thermal (80°C, solid state) | Low to Moderate | Deamination, decarboxylation |

| Photolytic (ICH Q1B) | Moderate | Photoreduction, radical-mediated degradation |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. The following sections describe the standard methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

An excess amount of this compound is added to a known volume of the test solvent in a sealed container.

-

The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Samples are withdrawn at various time points and filtered through a 0.22 µm filter to remove undissolved solids.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

-

Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

Forced Degradation Studies

These studies are performed to evaluate the stability of the compound under stress conditions.

Methodology:

-

Acid Hydrolysis: A solution of this compound (e.g., 1 mg/mL) in 0.1 N HCl is heated at 60°C for a specified duration. Samples are withdrawn at different time points, neutralized, and analyzed by a stability-indicating HPLC method.

-

Base Hydrolysis: A solution of the compound in 0.1 N NaOH is treated similarly to the acid hydrolysis protocol.

-

Oxidative Degradation: The compound is dissolved in a solution of 3% hydrogen peroxide and kept at room temperature. Samples are analyzed at various intervals.

-

Thermal Degradation: The solid compound is placed in a stability chamber at an elevated temperature (e.g., 80°C) and samples are taken for analysis at set time points.

-

Photostability: The solid compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Visualizing Key Processes

Diagrams are provided to illustrate the logical flow of the experimental protocols and a potential synthesis pathway for the precursor of the target molecule.

Conclusion

This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is pending, the outlined protocols and expected outcomes serve as a valuable resource for researchers in the pharmaceutical sciences. The systematic application of these methodologies will be instrumental in advancing the development of this promising compound. Further research is warranted to generate empirical data and fully elucidate its physicochemical profile.

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carboxamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-6-chloropyrazine-2-carboxamide core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known derivatives and analogs of this core, with a focus on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

The derivatives discussed in this guide have shown promising activity in two primary therapeutic areas: oncology, as inhibitors of Fibroblast Growth Factor Receptors (FGFR), and infectious diseases, as potent antitubercular agents targeting enzymes like prolyl-tRNA synthetase (ProRS). This document will delve into the structure-activity relationships (SAR) of these compounds, present key quantitative data, detail experimental protocols for their biological evaluation, and visualize the associated signaling pathways and experimental workflows.

Derivatives as Anticancer Agents: FGFR Inhibitors

A recent area of investigation for 3-aminopyrazine-2-carboxamide derivatives is their potential as anticancer agents through the inhibition of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various malignancies, making it an attractive target for therapeutic intervention.

Quantitative Data: In Vitro FGFR Inhibition and Antiproliferative Activity

The following table summarizes the in vitro inhibitory activity of selected 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives against FGFR kinases and their antiproliferative effects on cancer cell lines with FGFR abnormalities.

| Compound ID | Modification | FGFR1 IC50 (μM) | FGFR2 IC50 (μM) | FGFR3 IC50 (μM) | FGFR4 IC50 (μM) | NCI-H520 IC50 (μM) | SNU-16 IC50 (μM) | KMS-11 IC50 (μM) | SW-780 IC50 (μM) | MDA-MB-453 IC50 (μM) |

| 18i | R = 4-ethylpiperazin-1-yl | 0.021 | 0.015 | 0.009 | 0.008 | 26.69 | 1.88 | 3.02 | 2.34 | 12.58[1] |

Experimental Protocols

This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of test compounds against FGFRs.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

-

Dilute the FGFR enzyme, substrate (e.g., poly(E,Y) 4:1), ATP, and test compounds in the kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µl of the test compound or DMSO (as a control) to the wells.

-

Add 2 µl of the diluted FGFR enzyme.

-

Add 2 µl of the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Record the luminescence using a plate reader.

-

-

Data Analysis:

Caption: Workflow for the in vitro FGFR kinase inhibition assay.

Signaling Pathway

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Derivatives as Antimicrobial Agents: Antitubercular Activity

Derivatives of 3-aminopyrazine-2-carboxamide have also been extensively studied for their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds represent a promising class of antimycobacterial agents with novel mechanisms of action.

Quantitative Data: In Vitro Antimycobacterial Activity

The following tables summarize the in vitro activity of various 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.

Table 1: N-Substituted 3-Aminopyrazine-2-carboxamides [2]

| Compound ID | R Substituent | MIC (µg/mL) | MIC (µM) |

| 10 | n-hexyl | 25 | 113 |

| 12 | n-octyl | 12.5 | 50 |

| 16 | 4-chlorophenyl | 12.5 | 48 |

| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 |

| 20 | 4-(trifluoromethyl)phenyl | 25 | 89 |

Table 2: 3-Acylaminopyrazine-2-carboxamides [4]

| Compound ID | R Substituent | MIC (µg/mL) | MIC (µM) |

| 4 | 4-methylbenzoyl | 1.95 | 7.6 |

| 15 | 4-chlorobenzoyl | 1.95 | 6.7 |

| 18 | 4-bromobenzoyl | 1.95 | 5.8 |

Table 3: 3-Benzylaminopyrazine-2-carboxamides

| Compound ID | R Substituent | MIC (µM) |

| 8 | 4-methylbenzyl | 6[5] |

| 9 | 4-aminobenzyl | 6.25[5] |

Experimental Protocols

This protocol describes a common method for determining the MIC of compounds against M. tuberculosis.

-

Inoculum Preparation:

-

Culture M. tuberculosis H37Rv in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.

-

Dilute the suspension to the final desired inoculum concentration (e.g., 3 × 10^5 CFU/ml).

-

-

Plate Preparation (384-well plate):

-

Prepare serial two-fold dilutions of the test compounds in the culture medium directly in the microtiter plate.

-

Include a drug-free control (medium and inoculum) and a medium-only control.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to all wells except the medium-only control.

-

Seal the plates and incubate at 37°C for 6-7 days.

-

-

Growth Determination:

-

After incubation, add a growth indicator, such as resazurin solution, to each well.

-

Incubate for an additional 24-48 hours. A color change (e.g., from blue to pink for resazurin) indicates bacterial growth.

-

-

MIC Determination:

Caption: Workflow for the M. tuberculosis MIC assay.

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase (ProRS)

Several studies suggest that the antimycobacterial activity of 3-acylaminopyrazine-2-carboxamide derivatives stems from the inhibition of prolyl-tRNA synthetase (ProRS), an essential enzyme in bacterial protein synthesis.[4][8][9]

Caption: Mechanism of action via ProRS inhibition.

Synthesis of this compound Derivatives

The synthesis of the discussed derivatives generally involves the modification of the 3-amino group of the pyrazine-2-carboxamide core. Below are generalized synthetic schemes for the preparation of N-substituted and N-acylated analogs.

General Synthetic Schemes

The synthesis of N-substituted derivatives can be achieved through the reaction of 3-aminopyrazine-2-carboxylic acid with a corresponding amine in the presence of a coupling agent.

3-Acylaminopyrazine-2-carboxamides are typically synthesized by the acylation of methyl 3-aminopyrazine-2-carboxylate with an appropriate acyl chloride, followed by ammonolysis to form the final carboxamide.[4]

Caption: General synthetic workflow for 3-acylaminopyrazine-2-carboxamides.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for diverse therapeutic targets. The derivatives and analogs discussed in this guide highlight the significant potential of this chemical class in both oncology and infectious disease research. The provided data, experimental protocols, and pathway diagrams offer a solid foundation for further exploration and optimization of these promising compounds. As research in this area continues, it is anticipated that novel derivatives with enhanced efficacy, selectivity, and pharmacokinetic properties will emerge, paving the way for the development of new and effective medicines.

References

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Structural insights into the inhibition of M. tuberculosis Prolyl-tRNA synthetase by derivatives of 3-aminopyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-Amino-6-chloropyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Amino-6-chloropyrazine-2-carboxamide, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1125-56-0[1][2][3] |

| Molecular Formula | C5H5ClN4O[1] |

| Molecular Weight | 172.57 g/mol [1] |

| Synonyms | 3-amino-6-chloro-2-pyrazinecarboxamide |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |

| Skin Irritation (Category 2) | H315: Causes skin irritation[2] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[2] |

Signal Word: Warning[2]

Hazard Pictogram:

Safe Handling and Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure personnel safety.

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

The following personal protective equipment should be worn at all times when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (as per OSHA's 29 CFR 1910.133 or European Standard EN166).[4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (chemical fume hood) is clean and uncluttered.

-

Weighing and Transfer:

-

Handle as a solid to minimize dust generation.

-

If weighing, do so within the fume hood.

-

Use a spatula for transfers. Avoid creating dust clouds.

-

-

In Solution:

-

When dissolving the compound, add it slowly to the solvent.

-

Cap vials and flasks securely during mixing.

-

-

Post-Handling:

-

Thoroughly wash hands and any exposed skin with soap and water after handling.[4]

-

Decontaminate all equipment and the work surface.

-

Remove and properly store or dispose of PPE.

-

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep in a dark place under an inert atmosphere, at a temperature between 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Spill Cleanup:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid generating dust.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.

Waste Disposal:

-

Dispose of unused material and its container at an approved waste disposal facility.[4]

-

Do not allow the chemical to enter drains.

First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid responses.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows.

Caption: General laboratory workflow for handling hazardous chemicals.

Caption: Relationship between exposure routes and first aid responses.

References

Methodological & Application

Synthesis of 3-Amino-6-chloropyrazine-2-carboxamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 3-Amino-6-chloropyrazine-2-carboxamide derivatives. These compounds are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimycobacterial and anticancer properties.[1][2][3] The methodologies outlined below are based on established synthetic routes, offering a foundation for the preparation of diverse libraries of these derivatives for further investigation.

General Synthetic Approach

The synthesis of this compound derivatives typically involves a multi-step process. A common strategy begins with a commercially available or synthesized pyrazine core, followed by sequential reactions to introduce the desired functional groups at the 2, 3, and 6 positions. The key steps often include amidation of a carboxylic acid or its ester, and nucleophilic substitution to introduce the amino group.

A representative synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound derivatives. Researchers should adapt these methods based on the specific properties of the desired final compound.

Protocol 1: Synthesis of this compound from 3,6-Dichloropyrazine-2-carbonitrile

This protocol outlines the conversion of a dinitrile precursor to the core scaffold.

Materials:

-

3,6-Dichloropyrazine-2-carbonitrile

-

Sulfuric acid (concentrated)

-

Ammonia solution (e.g., ammonium hydroxide)

-

Appropriate solvent (e.g., dioxane, water)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Partial Hydrolysis of the Nitrile:

-

Dissolve 3,6-dichloropyrazine-2-carbonitrile in concentrated sulfuric acid at a controlled temperature (e.g., 0-25 °C).

-

Stir the mixture for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the 3,6-dichloropyrazine-2-carboxamide.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Aminodehalogenation:

-

Suspend the resulting 3,6-dichloropyrazine-2-carboxamide in a suitable solvent such as dioxane or ethanol.

-

Add an excess of an ammonia source (e.g., aqueous ammonia) to the suspension.

-

Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 80-120 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Protocol 2: Derivatization of the Carboxamide Moiety

This protocol describes the modification of the carboxamide group at the C2 position.

Materials:

-

3-Amino-6-chloropyrazine-2-carboxylic acid (obtained by hydrolysis of the carboxamide)

-

Thionyl chloride or other activating agents (e.g., HATU, CDI)[3][4]

-

Desired amine (R-NH2)

-

Anhydrous solvent (e.g., toluene, DMF, pyridine)[2]

-

Base (e.g., pyridine, DIPEA)[3]

Procedure:

-

Activation of the Carboxylic Acid:

-

Amide Coupling:

-

Dissolve the crude acyl chloride in a dry solvent such as acetone or DMF.[2][3]

-

Add this solution dropwise to a stirred solution of the desired amine and a base (e.g., pyridine) in the same solvent, maintaining the temperature at room temperature.[2]

-

Stir the reaction mixture for several hours to overnight until completion as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to afford the final N-substituted this compound derivative.

-

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various pyrazinecarboxamide derivatives as reported in the literature. The specific starting materials and reaction conditions will influence the final yield.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Aminopyrazine-2-carboxylic acid, various anilines | CDI, DMSO; then amine, MW: 120 °C, 30 min, 100 W | N-Aryl-3-aminopyrazine-2-carboxamides | 79-91 | [4] |

| 3-Chloropyrazine-2-carboxamide, benzylamines | Aminodehalogenation | 3-(Benzylamino)pyrazine-2-carboxamides | up to 91 | [5] |

| Substituted pyrazine-2-carboxylic acids, anilines | Thionyl chloride, toluene; then amine, pyridine, acetone | N-Aryl-substituted pyrazine-2-carboxamides | 27-91 | [2] |

| 3-Amino-6-bromo-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide, boronic acids | Pd(dppf)Cl2, Na2CO3, 1,4-dioxane/H2O, 100 °C | 3-Amino-6-aryl-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamides | 23-99 | [3][6] |

| Methyl 3-aminopyrazine-2-carboxylate, acyl chlorides | Pyridine, 48h, room temperature | Methyl 3-(acylamino)pyrazine-2-carboxylates | - | [7] |

| 3-(4-Nitrobenzamido)pyrazine-2-carboxamide | Zinc, acetic acid, ethanol, 50 °C, 24h | 3-(4-Aminobenzamido)pyrazine-2-carboxamide | - | [7] |

Signaling Pathway Context: FGFR Inhibition

Certain this compound derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][6] The inhibition of FGFR signaling can block downstream pathways that promote cell proliferation, survival, and angiogenesis. A simplified representation of the FGFR signaling pathway is shown below.

Caption: Simplified FGFR signaling pathway and the inhibitory action of derivatives.

References

- 1. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Application Note: Purification of 3-Amino-6-chloropyrazine-2-carboxamide by Recrystallization

Abstract

This application note details a robust protocol for the purification of 3-Amino-6-chloropyrazine-2-carboxamide via recrystallization. The described methodology effectively removes process-related impurities, resulting in a significant enhancement of purity, suitable for downstream applications in pharmaceutical research and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed experimental protocol, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredients (APIs) and for meeting stringent regulatory requirements. The primary synthetic route to this compound involves the partial hydrolysis of 3-chloropyrazine-2-carbonitrile. This process can lead to the presence of unreacted starting material and the over-hydrolyzed by-product, 3-amino-6-chloropyrazine-2-carboxylic acid, as major impurities. Recrystallization is a powerful and cost-effective technique for the purification of solid crystalline compounds, and this note describes an optimized procedure for this specific molecule.

Materials and Methods

Materials

-

Crude this compound (Purity: ~95%)

-

Ethanol (95%, ACS Grade)

-

Deionized Water

-

Activated Carbon (optional)

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

-

Heating mantle or hot plate with magnetic stirrer

-

Buchner funnel and vacuum flask

-

Filter paper

-

Spatula and weighing balance

-

Melting point apparatus

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Impurity Profile of Crude Material

The crude this compound typically presents with the following impurity profile, as determined by HPLC analysis.

| Compound | Retention Time (min) | Area (%) - Crude |

| 3-Amino-6-chloropyrazine-2-carboxylic acid | 3.5 | 1.8 |

| This compound | 5.2 | 95.1 |

| 3-chloropyrazine-2-carbonitrile | 8.1 | 2.5 |

| Other unknown impurities | - | 0.6 |

Experimental Protocol: Recrystallization

-

Solvent Selection: A solvent screening was conducted to identify a suitable solvent system. Ethanol-water was found to be an effective solvent pair, providing good solubility at elevated temperatures and poor solubility at lower temperatures, which is ideal for recrystallization.

-

Dissolution:

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g of crude this compound.

-

Add 100 mL of 95% ethanol to the flask.

-

Gently heat the mixture to 70-75 °C while stirring. The compound should dissolve completely. If minor insoluble impurities are observed, proceed to the optional decolorization step.

-

-

Decolorization (Optional):

-

If the solution is colored, add a small amount (0.1-0.2 g) of activated carbon to the hot solution.

-

Stir the mixture at 70-75 °C for 5-10 minutes.

-

-

Hot Filtration:

-

Preheat a separate filter funnel and receiving flask to prevent premature crystallization.

-

Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, cool the flask in an ice bath for an additional 30-60 minutes.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold 50% ethanol-water (2 x 10 mL) to remove any residual soluble impurities.

-

Dry the purified crystals in a vacuum oven at 50 °C for 4-6 hours or until a constant weight is achieved.

-

Results and Discussion

The recrystallization protocol resulted in a significant improvement in the purity of this compound. The final product was obtained as off-white to pale yellow crystals.

Purity Analysis

The purity of the recrystallized product was determined by HPLC analysis.

| Compound | Retention Time (min) | Area (%) - Crude | Area (%) - Recrystallized |

| 3-Amino-6-chloropyrazine-2-carboxylic acid | 3.5 | 1.8 | < 0.1 |

| This compound | 5.2 | 95.1 | 99.8 |

| 3-chloropyrazine-2-carbonitrile | 8.1 | 2.5 | < 0.1 |

| Other unknown impurities | - | 0.6 | < 0.1 |

Yield and Physical Properties

The recrystallization process provided a good recovery of the purified product with enhanced physical properties.

| Parameter | Crude Material | Recrystallized Product |

| Appearance | Yellow Powder | Off-white Crystals |

| Yield (%) | - | 85.2 |

| Purity (HPLC, %) | 95.1 | 99.8 |

| Melting Point (°C) | 210-215 | 220-222 |

Visual Workflow

Caption: Recrystallization workflow for this compound.

Conclusion

The described recrystallization protocol using an ethanol-water solvent system is a highly effective method for the purification of this compound. This procedure successfully removes key process-related impurities, leading to a product with high purity (>99.5%) and a good recovery rate. This purified material is well-suited for use in subsequent stages of drug development and synthesis.

Safety Precautions

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

All procedures should be performed in a well-ventilated fume hood.

-

Ethanol is flammable; avoid open flames and ensure proper grounding of equipment.

-

Handle hot glassware with appropriate tongs or heat-resistant gloves.

Application Notes and Protocols for Suzuki Coupling of 3-Amino-6-chloropyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Amino-6-chloropyrazine-2-carboxamide as a key building block. This reaction is instrumental in the synthesis of diverse libraries of 3,6-disubstituted pyrazine-2-carboxamides, a scaffold of significant interest in medicinal chemistry and drug discovery.

The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds. The reaction's tolerance to a wide range of functional groups and its relatively mild conditions make it a cornerstone in modern organic synthesis. When applied to heteroaryl chlorides like this compound, this reaction opens up a vast chemical space for creating novel compounds with potential therapeutic applications. The presence of the primary amino group on the pyrazine ring is generally well-tolerated in this coupling, often eliminating the need for protection-deprotection steps.[1]

General Reaction Scheme

The core of the protocol involves the palladium-catalyzed reaction between this compound and a suitable organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Optimization

The efficiency of the Suzuki coupling is dependent on the careful selection of the catalyst, base, and solvent system. For less reactive heteroaryl chlorides, the choice of a suitable phosphine ligand is often critical to achieving high yields.[2]

| Parameter | Recommended Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(dppf)Cl₂ (Palladium(II) dichloride complex with 1,1'-Bis(diphenylphosphino)ferrocene) Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd(dppf)Cl₂ is often effective for challenging couplings involving heteroaryl chlorides.[3] Pd(PPh₃)₄ is a common and robust catalyst for a wide range of Suzuki reactions.[4] |

| Base | Na₂CO₃ (Sodium Carbonate) K₃PO₄ (Potassium Phosphate) | An aqueous solution of the base is typically used. The base activates the boronic acid for transmetalation.[5] |

| Solvent System | 1,4-Dioxane / Water (e.g., 4:1 v/v) DME / Ethanol / Water | The use of a protic solvent mixture can be beneficial for the reaction.[3][4] Solvents should be degassed to prevent oxidation of the palladium catalyst.[2] |

| Temperature | 80 - 110 °C | Higher temperatures are generally required for the activation of aryl chlorides.[2][6] |

| Reaction Time | 4 - 24 hours | Progress should be monitored by TLC or LC-MS.[4] |

Representative Suzuki Coupling Reaction Data

The following table summarizes typical conditions and reported yields for the Suzuki coupling of structurally similar aminopyrazine and aminopyridazine compounds. These serve as a strong starting point for the optimization of the reaction with this compound.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Amino-N-(3,5-bis(methoxymethoxy)phenyl)-6-chloropyrazine-2-carboxamide | (4-(Hydroxymethyl)phenyl)boronic acid | Pd(dppf)Cl₂-CH₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 6-9 | 23-99 | [3] |

| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | - | Good | [4] |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various aryl boronic acids | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 37-72 | [7] |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., Na₂CO₃, 2-3 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or reaction vial with a magnetic stir bar

Experimental Workflow:

Figure 2: Step-by-step workflow for the Suzuki coupling reaction.

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).[2][6]

-

Evacuation and Backfilling: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][6]

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction mixture will likely be a suspension.[4]

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[4][6]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired 3-Amino-6-(aryl)pyrazine-2-carboxamide.

Troubleshooting

-

No Reaction or Low Conversion:

-

Catalyst Inactivity: Ensure the catalyst is of good quality and the reaction is free of oxygen. For aryl chlorides, more robust ligands like those from the Buchwald family (e.g., SPhos, XPhos) may be required.[2]

-

Insufficient Temperature: Aryl chlorides are less reactive than their bromide or iodide counterparts and often require higher temperatures for the oxidative addition step to proceed efficiently.[2]

-

Improper Base: The base is crucial for activating the boronic acid. Ensure the base is not old or hydrated (unless an aqueous system is intended). A stronger base like K₃PO₄ might be necessary.[2]

-

-

Side Reactions:

-

Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This can sometimes be minimized by using a less aqueous solvent system or a different base.[2]

-

Homocoupling: Dimerization of the boronic acid can occur. Optimizing the reaction stoichiometry and temperature may reduce this side reaction.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Assay Methods for Derivatives of 3-Amino-6-chloropyrazine-2-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the in vitro evaluation of derivatives of 3-Amino-6-chloropyrazine-2-carboxamide. These compounds have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The following sections offer step-by-step methodologies for key assays, data presentation guidelines, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The following tables provide templates for organizing results.

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound ID | Derivative Substitution | M. tuberculosis H37Rv MIC (µM)[1][2] | MDR-TB Strain 1 MIC (µM) | XDR-TB Strain 1 MIC (µM) |

| 1 | R = H | Data | Data | Data |

| 2 | R = 4-methylbenzyl | 6[1][2][3] | Data | Data |

| 3 | R = 4-chlorobenzyl | Data | Data | Data |

| ... | ... | ... | ... | ... |

| PZA | Pyrazinamide (Standard) | Data | Data | Data |

MIC: Minimum Inhibitory Concentration

Table 2: Antibacterial and Antifungal Activity of this compound Derivatives

| Compound ID | E. faecalis MIC (µM)[3] | S. aureus MIC (µM)[3] | C. albicans MIC (µM) | T. interdigitale MIC (µM)[4] |

| 1 | Data | Data | Data | Data |

| 2 | 62.5 - 125[3] | 31.25[3] | Data | Data |

| 3 | Data | Data | Data | Data |

| ... | ... | ... | ... | ... |

| Standard | Data | Data | Data | Data |

MIC: Minimum Inhibitory Concentration

Table 3: In Vitro Cytotoxicity of this compound Derivatives

| Compound ID | HepG2 IC50 (µM)[1][2][3] |

| 1 | Data |

| 2 | ≥ 250[1][2][3] |

| 3 | Data |

| ... | ... |

| Control | Data |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol determines the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Mycobacterium tuberculosis H37Rv culture

-

Test compounds and standard drugs (e.g., Pyrazinamide)

-

Alamar Blue reagent

-

10% Tween 80 solution

-

Sterile deionized water

-

Multichannel pipette

Procedure:

-

Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to prevent evaporation.

-

Compound Dilution:

-

Add 100 µL of supplemented Middlebrook 7H9 broth to wells in columns 2 through 11 of rows B to G.

-

Add 100 µL of the test compound at 2x the highest desired concentration to wells in column 2 (rows B-G).

-